molecular formula C8H7ClO3 B12927057 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde CAS No. 106325-72-8

3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde

Cat. No.: B12927057
CAS No.: 106325-72-8
M. Wt: 186.59 g/mol
InChI Key: VDRNJNUDQVCPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde typically involves the chlorination of 2,4-dihydroxy-6-methylbenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is not well-documented. its allergenic properties are attributed to its ability to bind to proteins in the skin, leading to an immune response. The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison: 3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups on the benzaldehyde ring, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it is more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .

Properties

CAS No.

106325-72-8

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-2,4-dihydroxy-6-methylbenzaldehyde

InChI

InChI=1S/C8H7ClO3/c1-4-2-6(11)7(9)8(12)5(4)3-10/h2-3,11-12H,1H3

InChI Key

VDRNJNUDQVCPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.